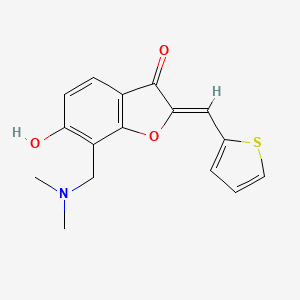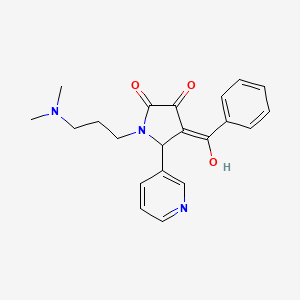![molecular formula C16H17N3O3S B2358413 Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate CAS No. 478045-98-6](/img/structure/B2358413.png)
Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate is a chemical compound with the CAS Number: 478045-98-6 . It has a molecular weight of 331.4 and its IUPAC name is tert-butyl [(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17N3O3S/c1-16(2,3)22-13(21)9-23-15-17-11-7-5-4-6-10(11)14-18-12(20)8-19(14)15/h4-8,20H,9H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular formula of C16H17N3O3S and a molecular weight of 331.39 . It is solid in its physical form .Scientific Research Applications
Synthesis and Structural Studies
- The condensation of 2-methyl-4-oxo-3H-quinazolin with 3,5-di(tert-butyl)-1,2-benzoquinone has been studied, leading to the formation of structurally related compounds, which were further analyzed using X-ray diffraction and NMR spectroscopy (Sayapin et al., 2014).
Biological Activities
- Research on substituted benzoquinazolinones, including amino- and sulfanyl-derivatives, revealed that some compounds exhibit significant anticancer activity, highlighting the potential of these compounds in medical research (Nowak et al., 2015).
- Novel derivatives of quinazolin-4-one with larvicidal and antimicrobial activities have been synthesized and evaluated, demonstrating the potential of these compounds in pest control and antimicrobial applications (Kumara et al., 2015).
Photophysical and Chemical Properties
- A benzimidazole-containing compound related to the quinazolin-5-yl class was studied as a fluorescent sensor for Zn2+ ions, indicating its application in cell imaging and detection of metal ions (Maji et al., 2017).
- The synthesis of novel quinazoline derivatives and their application in the formation of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds have been explored, showing applications in various chemical syntheses (Fur et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-16(2,3)22-13(21)9-23-15-17-11-7-5-4-6-10(11)14-18-12(20)8-19(14)15/h4-7H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACHZPOBLQNSSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NC2=CC=CC=C2C3=NC(=O)CN31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
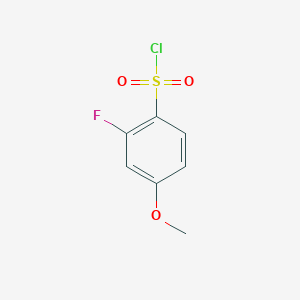
![9-cyclohexyl-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358332.png)
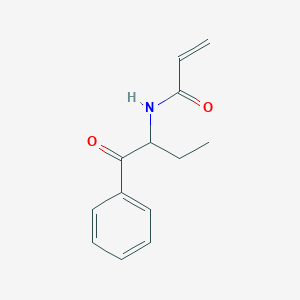
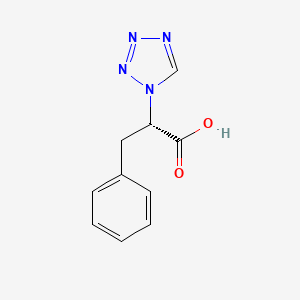
![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)
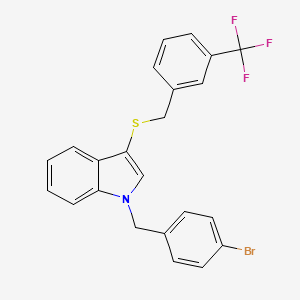

![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)

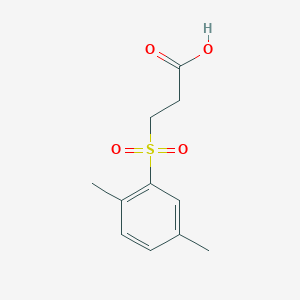
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2358349.png)
